3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylanilino)-3-oxo-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-7-2-4-8(5-3-7)13-11-9(6-12)10(15)14-16-11/h2-5,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSJTAALVYGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)NS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117376-87-1 | |
| Record name | 3-hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
Two primary disconnections emerge (Figure 1):
- Thiazole ring formation from acyclic precursors (e.g., thiourea derivatives).
- Late-stage functionalization via amination and cyanation.
Figure 1: Retrosynthetic Pathways
┌───────────────┐
│ Target Compound│
└───────────────┘
│
┌───────────────┴───────────────┐
[Cyclization] [Functionalization]
┌───────┴───────┐ ┌──────────┴──────────┐
Thiourea + α-Halo ketone 5-Halo-thiazole intermediate
Synthetic Methodologies
Cyclocondensation Approaches
Hantzsch Thiazole Synthesis (Method A)
Reagents :
Mechanism :
- Nucleophilic attack by thiourea sulfur on α-chloroacetonitrile.
- Cyclization via intramolecular dehydration to form the thiazole ring.
Yield : 68–72% (unoptimized)
Advantage : PEG-400 enables room-temperature reactions in later stages.
Knöevenagel Condensation (Method B)
Adapted from thiopyrano[2,3-d]thiazolidinone synthesis:
3-Phenyl-4-thioxo-2-thiazolidinone + 4-Methylphenyl isocyanate
→ 3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile
Conditions : Glacial acetic acid, reflux, 2 h
Limitation : Competing thioxo group oxidation requires careful stoichiometry.
Introduction of the 4-Cyano Group
Cyanoacetamide Cyclization
Protocol :
- React cyanoacetamide with chlorocarbonyl precursors.
- Example :
Cyanoacetamide (1.0 equiv) + ClCOCH₂SAr (1.1 equiv) → Thiazole-4-carbonitrile (Yield: 65%)
Key Parameter : pH 7–8 buffer to prevent nitrile hydrolysis.
Post-Cyclization Cyanation
Reagents : CuCN (1.5 equiv), DMF, 120°C, 12 h
Substrate : 4-Bromo-1,2-thiazole derivatives
Yield : 58% (requires bromide activation)
5-[(4-Methylphenyl)amino] Substitution
Nucleophilic Aromatic Substitution (Method C)
Intermediate : 5-Bromo-3-hydroxy-1,2-thiazole-4-carbonitrile
Conditions :
Buchwald-Hartwig Amination (Method D)
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
Base : Cs₂CO₃ (2.5 equiv), Toluene, 110°C, 18 h
Advantage : Tolerates electron-deficient aryl amines
Optimization of Reaction Conditions
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. A study evaluated the cytotoxicity of various thiazole compounds against cancer cell lines such as HCT116 (colon cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The findings suggested that modifications in the thiazole structure significantly influence their anticancer efficacy. For instance, compounds with electron-donating groups like methyl at specific positions showed enhanced activity, indicating structure-activity relationships (SAR) that could guide further drug design efforts .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activities. The presence of the thiazole moiety has been linked to increased effectiveness against a range of bacterial strains. In particular, studies have shown that certain substitutions on the thiazole ring can enhance antibacterial potency, making these compounds potential candidates for developing new antibiotics .
Anticonvulsant Activity
A series of thiazole-based compounds were synthesized and evaluated for anticonvulsant properties. One derivative demonstrated significant activity in animal models, suggesting that compounds like 3-hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile could be explored further for treating epilepsy and other seizure disorders .
Case Study 1: Anticancer Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives and assessed their anticancer activities against several human cancer cell lines. The study found that specific structural modifications led to compounds with IC50 values significantly lower than standard chemotherapeutic agents, highlighting the potential of these compounds as effective anticancer drugs .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics, suggesting that these compounds could serve as templates for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
The compound belongs to a broader class of substituted thiazoles, oxazoles, and triazoles. Key structural analogues include:
Key Observations:
- Heterocycle Influence : Thiazoles (as in the target compound) exhibit higher π-electron deficiency compared to oxazoles or triazoles, affecting electronic interactions in catalysis or binding .
- The carbonitrile group in both the target compound and triazole derivatives may act as a hydrogen-bond acceptor, influencing crystal packing or protein interactions .
- Biological Activity: Pyridazinones (e.g., ) and oxazolo-pyrimidines (e.g., ) show anti-inflammatory activity, suggesting that the target compound’s hydroxy and amino groups could similarly modulate inflammatory pathways.
Physicochemical Properties
- Hydrogen Bonding: The hydroxy and amino groups enable strong intermolecular hydrogen bonds, as seen in pyridazinones (). This contrasts with ester-containing thiophenes (), which rely on weaker dipole interactions.
- Solubility : The carbonitrile group reduces aqueous solubility compared to ethylcarboxylate derivatives (), but the hydroxy group may mitigate this through H-bonding with polar solvents.
- Thermal Stability : Thiazoles generally exhibit higher thermal stability than triazoles due to aromaticity and reduced ring strain .
Crystallographic Considerations
- Ring Puckering : The thiazole core’s planarity (unlike puckered cyclopentane derivatives ) ensures dense crystal packing.
- Graph Set Analysis: Hydrogen-bonding patterns (e.g., R₂²(8) motifs common in hydroxy/amino-substituted heterocycles) likely dominate the crystal structure, as seen in similar systems .
Biological Activity
3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), while also presenting relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiazole ring that contributes to its biological activity. The presence of the 4-methylphenyl group enhances lipophilicity, potentially improving cellular uptake.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (breast cancer) | 15.0 | Inhibition of tubulin polymerization |
| A549 (lung cancer) | 20.0 | Activation of caspase pathways |
Recent research indicates that the compound may act by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis . This mechanism is similar to that of established anticancer agents like paclitaxel.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes involved in cancer progression.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can trigger apoptotic pathways in cancer cells through the activation of caspases .
- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases contributes significantly to its anticancer effects.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole ring and substituents significantly affect biological activity:
- Presence of Electron Donating Groups : The methyl group on the phenyl ring enhances lipophilicity and cellular permeability.
- Functional Group Variations : Substituting different functional groups at specific positions on the thiazole ring can either enhance or diminish anticancer activity .
Table 2: Structure-Activity Relationship Insights
| Compound Variant | IC50 (µM) | Observed Activity |
|---|---|---|
| 3-Hydroxy-5-[(4-chlorophenyl)amino] | 10.0 | Increased potency compared to base |
| 3-Hydroxy-5-[(4-bromophenyl)amino] | 18.0 | Moderate activity |
| 3-Hydroxy-5-[phenylamino] | 25.0 | Reduced efficacy |
Case Studies and Research Findings
In a comparative study involving various thiazole derivatives, researchers found that those with specific substitutions exhibited significant cytotoxicity against multiple cancer cell lines. For instance, one derivative demonstrated an IC50 value of 7 µM against breast cancer cells, indicating robust anticancer potential .
Moreover, docking studies have suggested that the compound binds effectively to target proteins involved in cancer pathways, providing insights into its mechanism of action and supporting its development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : Synthesis often involves multi-component reactions (MCRs) under solvent-free or mild conditions to enhance yield and purity. For example, triethylamine-catalyzed reactions in solvent-free environments can promote cyclization and reduce side products. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (e.g., 80–100°C) to balance reaction speed and stability of intermediates. Purification may involve recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Nuclear Magnetic Resonance (NMR) identifies functional groups (e.g., hydroxy protons at δ 10–12 ppm, aromatic protons at δ 6.5–7.5 ppm). Infrared (IR) spectroscopy confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and hydroxyl (O–H) vibrations (~3200 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen bonding. Data collection requires high-resolution detectors, and structures are validated using R-factor analysis (e.g., R₁ < 0.05) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>98%). Stability studies under varying temperatures (4°C, 25°C) and humidity (40–60% RH) assess degradation pathways. Mass spectrometry (MS) confirms molecular ion peaks ([M+H]⁺) and detects impurities .
Advanced Research Questions
Q. How are crystallographic data refined and validated for this compound, particularly with software like SHELX or WinGX?
- Methodological Answer :
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. Use "AFIX" commands to constrain rigid groups and "ISOR" to address anisotropic displacement errors.
- Validation : WinGX integrates ORTEP-3 for visualizing thermal ellipsoids and Mercury for packing diagrams. Check for outliers in the CIF file using checkCIF/PLATON (e.g., ADP mismatches, missed symmetry) .
Q. How can hydrogen bonding and π-π interactions be systematically analyzed to predict supramolecular assembly?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like D (onor)–H ⋯A (cceptor). For π-π stacking, measure centroid distances (3.4–3.8 Å) and dihedral angles (<10°) using Mercury. Cambridge Structural Database (CSD) queries compare interactions with analogous thiazole derivatives .
Q. What computational methods are suitable for modeling the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP) maps, and Fukui indices to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) assess conformational stability .
Q. How should researchers address contradictions between experimental and computational data (e.g., bond length discrepancies)?
- Methodological Answer :
- Error Analysis : Compare experimental (X-ray) bond lengths with DFT-optimized values. Discrepancies >0.02 Å may indicate crystal packing effects or basis set limitations.
- Statistical Validation : Apply Student’s t-test (p < 0.05) to assess significance. Use tools like GaussView for visualizing deviations and refining computational parameters (e.g., solvent correction, dispersion forces) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
